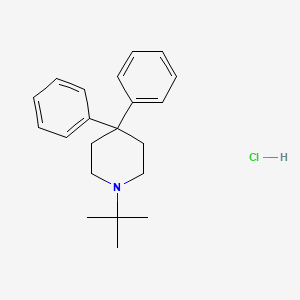

1-Tert-butyl-4,4-diphenylpiperidin-1-ium;chloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

63661-61-0 |

|---|---|

Molecular Formula |

C21H28ClN |

Molecular Weight |

329.9 g/mol |

IUPAC Name |

1-tert-butyl-4,4-diphenylpiperidin-1-ium chloride |

InChI |

InChI=1S/C21H27N.ClH/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19;/h4-13H,14-17H2,1-3H3;1H |

InChI Key |

USUUKNCFNKZGEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[NH+]1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Appearance |

Solid powder |

Other CAS No. |

63661-61-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

57982-78-2 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4,4-diphenyl-1-tert-butylpiperidine hydrochloride budipine budipine hydrochloride Parkinsan |

Origin of Product |

United States |

Synthetic Chemistry and Structural Elucidation Studies

Chemical Synthesis Methodologies

The creation of Budipine (B1215406), a 1-alkyl-4,4-diphenylpiperidine, is achievable through straightforward and high-yielding synthetic routes. nih.gov These methods are notable for their efficiency and regioselectivity.

The core of Budipine's synthesis involves a Friedel-Crafts reaction. nih.govdrugfuture.com This classic electrophilic aromatic substitution allows for the direct diarylation of a piperidine (B6355638) precursor. A particularly effective method involves the reaction of 1-tert-butyl-4-piperidone with benzene (B151609) in the presence of a strong acid catalyst like triflic acid, which can produce Budipine in yields as high as 99%. wikipedia.org This reaction pathway is advantageous due to its high efficiency and the direct formation of the 4,4-diphenylpiperidine (B1608142) scaffold. The reaction proceeds under conditions that facilitate the regioselective addition of two phenyl groups to the fourth position of the piperidine ring. nih.govevitachem.com

The synthesis of Budipine and related 1-alkyl-4,4-diphenylpiperidines is characterized by its regioselectivity. nih.govevitachem.com This means the reaction selectively occurs at a specific position on the molecule, in this case, the C4-position of the piperidine ring. Various piperidine derivatives can serve as starting materials for this regioselective reaction with benzene under Friedel-Crafts conditions. nih.govdrugfuture.com These precursors include compounds like 1-tert-butyl-4-piperidone and, more generally, 3-aroyl-4-aryl-4-hydroxypiperidines, which can be widely varied at the nitrogen atom. nih.govdrugfuture.comwikipedia.org This flexibility allows for the synthesis of a range of structural analogues for further study.

Molecular and Cellular Pharmacodynamics

Neurotransmitter System Modulation

Dopaminergic System Interactions

Budipine (B1215406) hydrochloride influences the dopaminergic system through a variety of indirect mechanisms, rather than by directly stimulating dopamine (B1211576) receptors. nih.gov These actions collectively enhance dopaminergic activity. acetherapeutics.comnih.gov

Research indicates that budipine hydrochloride can facilitate the release of dopamine. acetherapeutics.comnih.govevitachem.com One study demonstrated that at a concentration of 100 microM, but not at 10 microM, budipine applied via reverse dialysis to the substantia nigra of reserpine-treated rats led to a small but significant increase in dopamine levels. nih.gov In another study, co-administration of budipine (10 microM) with 5 microM L-DOPA significantly enhanced L-DOPA-induced dopamine release. This potentiation was even more pronounced at a budipine concentration of 100 microM. nih.gov However, it is important to note that some in vivo studies have yielded conflicting results. For instance, one study using brain microdialysis in 6-hydroxydopamine-lesioned rats found that budipine administered intravenously at 10 mg/kg did not facilitate striatal dopamine release. nih.gov

Budipine hydrochloride has been identified as an inhibitor of monoamine oxidase type B (MAO-B). acetherapeutics.comnih.govmedchemexpress.com MAO-B is an enzyme responsible for the breakdown of dopamine in the brain. nih.govmdpi.com By inhibiting this enzyme, budipine helps to increase the synaptic availability of dopamine. acetherapeutics.comnih.govncats.io The inhibition of MAO-B is a recognized therapeutic strategy for conditions characterized by dopamine deficiency. nih.govnih.gov

The compound is also understood to inhibit the reuptake of dopamine from the synaptic cleft. acetherapeutics.comnih.govevitachem.compatsnap.com This action prolongs the presence of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. patsnap.com While the precise mechanisms of reuptake inhibition by budipine are not fully elucidated, this effect is considered a key component of its indirect dopaminergic action. nih.gov

Budipine hydrochloride has been shown to stimulate the activity of aromatic L-amino acid decarboxylase (AADC). acetherapeutics.comnih.govnih.gov AADC is a crucial enzyme in the synthesis of dopamine from its precursor, L-DOPA. nih.gov Studies in rats have demonstrated that pretreatment with budipine significantly increased AADC activity in the striatum and substantia nigra. nih.gov This stimulation of AADC may lead to an increased conversion of L-DOPA to dopamine, thereby boosting synaptic dopamine levels. nih.gov Research in drug-naive rats showed that low-affinity NMDA ion channel blockers, including budipine, markedly enhanced dopa decarboxylase (DDC) activity, with a more pronounced effect in the substantia nigra compared to the corpus striatum. ucl.ac.uk

Table 1: Effects of Budipine Hydrochloride on Dopaminergic System Components

| Mechanism | Effect | Supporting Evidence |

| Dopamine Release | Facilitation | Increased dopamine release in the substantia nigra at 100 microM concentration. nih.gov Enhanced L-DOPA-induced dopamine release. nih.gov |

| MAO-B Activity | Inhibition | Identified as an inhibitor of MAO-B. acetherapeutics.comnih.govmedchemexpress.com |

| Dopamine Reuptake | Inhibition | Prolongs dopamine presence in the synaptic cleft. acetherapeutics.comnih.govevitachem.compatsnap.com |

| AADC Activity | Stimulation | Increased AADC activity in the striatum and substantia nigra of rats. nih.gov |

Glutamatergic System Interactions

In addition to its effects on the dopaminergic system, budipine hydrochloride also interacts with the glutamatergic system, primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. nih.govpatsnap.com This antagonistic action is considered to be of low affinity. nih.govucl.ac.uk

Receptor-binding assays have shown that budipine inhibits the binding of [3H]TCP, a ligand for the NMDA receptor channel, with an IC50 of 36 microM. nih.gov In functional studies, budipine increased the threshold for NMDA-induced seizures in mice. nih.gov This anti-NMDA action is thought to counteract excessive excitatory glutamatergic activity, which can be detrimental to neurons. patsnap.comnih.gov The interaction with NMDA receptors may also contribute to the observed stimulation of AADC activity. nih.gov

Table 2: Budipine Hydrochloride Interaction with Glutamatergic System

| Target | Action | Potency (IC50) | Functional Effect |

| NMDA Receptor | Non-competitive antagonist | 36 microM for [3H]TCP binding | Increased threshold for NMDA-induced seizures. nih.gov |

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Budipine hydrochloride acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. researchgate.netcambridge.org This antagonism is characterized by its low affinity and specific binding properties within the receptor's ion channel. researchgate.netnih.govnih.gov

Research has consistently shown that budipine exhibits use-dependent or uncompetitive antagonism at the NMDA receptor. nih.gov This means that the drug only binds to and blocks the ion channel when the receptor is activated by its agonist, glutamate (B1630785) (or NMDA in experimental settings). nih.gov Studies on rabbit caudate nucleus slices demonstrated that budipine significantly reduced both the apparent dissociation constant (KD) and the maximum effect (Emax) of NMDA, which is a hallmark of uncompetitive inhibition. nih.gov This mechanism suggests that budipine does not compete with glutamate for its binding site but rather binds to a different site, specifically the receptor-linked ion channel, which becomes accessible upon receptor activation. nih.gov

Budipine is classified as a low-affinity NMDA receptor antagonist. researchgate.netnih.govnih.gov This property is considered crucial for its clinical tolerability, as high-affinity antagonists are often associated with significant side effects. The affinity of budipine for the NMDA receptor has been quantified through various experimental paradigms.

Patch-clamp studies on cultured striatal neurons revealed a 50% inhibitory concentration (IC50) of 59.4 ± 10.7 μM for the antagonism of NMDA-induced currents. nih.gov In functional assays measuring the inhibition of NMDA-evoked acetylcholine (B1216132) release in rabbit caudate nucleus slices, budipine showed a functional inhibitory constant (Ki) of 4.6 μM. nih.gov Furthermore, kinetic studies have calculated an apparent dissociation constant (Kd) of 88.7 μM. nih.gov The low-affinity nature of budipine's interaction is further highlighted by its potency, which is similar to amantadine (B194251) but 24 times lower than memantine (B1676192) in antagonizing NMDA-induced currents in striatal neurons. nih.gov

| Parameter | Value | Assay/Tissue | Reference |

|---|---|---|---|

| IC50 | 59.4 ± 10.7 μM | Antagonism of NMDA-induced currents in cultured striatal neurons | nih.gov |

| Functional Ki | 4.6 μM | Inhibition of NMDA-evoked acetylcholine release in rabbit caudate nucleus slices | nih.gov |

| Apparent Kd | 88.7 μM | Calculated from open channel blocking kinetics | nih.gov |

The interaction of budipine with the NMDA receptor channel is voltage-dependent. researchgate.netnih.gov This means the degree of channel block is influenced by the membrane potential of the neuron. In cultured striatal neurons, budipine blocked outward currents at a depolarized potential (+70 mV) with an IC50 of 827 μM, which is significantly higher than its IC50 for inward currents at a hyperpolarized potential (-70 mV). nih.gov This suggests that the binding site for budipine is located within the ion channel's electric field.

The electrical distance (δ) of the binding site from the outside of the membrane has been estimated. In striatal neurons, a δ value of 0.45 was calculated, suggesting the binding site is not as deep within the channel as that for memantine. nih.gov However, a more detailed analysis in hippocampal neurons yielded a δ-value of 0.90, but also revealed that approximately 28% of the block is mediated by a voltage-independent site that is accessible even without agonist activation. nih.gov

The kinetics of the interaction are characterized as fast, with a concentration-dependent on-rate (κon) of 0.71 x 10⁴ M⁻¹s⁻¹ and a concentration-independent fast offset rate (κoff) of 0.63 s⁻¹. nih.gov

| Parameter | Value | Neuronal Type | Reference |

|---|---|---|---|

| IC50 (at +70 mV) | 827 μM | Striatal neurons | nih.gov |

| Electrical Distance (δ) | 0.45 | Striatal neurons | nih.gov |

| Electrical Distance (δ) | 0.90 | Hippocampal neurons | nih.gov |

| Voltage-Independent Block | 28% | Hippocampal neurons | nih.gov |

| On-rate (κon) | 0.71 x 10⁴ M⁻¹s⁻¹ | Not specified | nih.gov |

| Off-rate (κoff) | 0.63 s⁻¹ | Not specified | nih.gov |

Budipine's uncompetitive antagonism is mediated through its interaction with the phencyclidine (PCP) binding site located within the NMDA receptor's ion channel. researchgate.net This site is also known as the dizocilpine (B47880) (MK-801) binding site. Budipine acts as a low-affinity antagonist at this site. researchgate.netnih.gov

Receptor-binding assays have shown that budipine displaces ligands that bind to the PCP site. It inhibited the binding of [3H]thienylcyclohexylpiperidyl ([3H]TCP) with an IC50 of 36 μM. researchgate.net In another study, budipine displaced [3H]MK-801 with an IC50 of 38 μM. nih.gov Further research in postmortem human brain tissue estimated a Ki value of approximately 12 μM at the PCP binding site. researchgate.net This interaction at the PCP site allosterically modulates the receptor, inhibiting ion flow through the channel without directly interfering with glutamate binding. researchgate.netnih.gov

| Parameter | Value | Ligand Displaced | Tissue | Reference |

|---|---|---|---|---|

| IC50 | 36 μM | [3H]TCP | Not specified | researchgate.net |

| IC50 | 38 μM | [3H]MK-801 | Rabbit caudate nucleus membranes | nih.gov |

| Ki | ~12 μM | Not specified | Postmortem human brain frontal cortex | researchgate.net |

Mechanisms Counteracting Excitotoxicity

By blocking the NMDA receptor ion channel, budipine counteracts the excessive influx of calcium ions (Ca²⁺) that can occur during pathological conditions of glutamatergic overactivity. This excessive Ca²⁺ influx is a primary trigger for a cascade of intracellular events leading to neuronal damage and death, a process known as excitotoxicity. The low-affinity and fast-unblocking kinetics of budipine are thought to be advantageous, as they may allow the drug to preferentially block tonic, pathological NMDA receptor activation while sparing the transient, physiological activation required for normal synaptic transmission. This modulation of excitatory glutamatergic activity is a key neuroprotective mechanism. researchgate.net

Cholinergic System Interactions

In addition to its effects on the glutamatergic system, budipine hydrochloride also interacts with the cholinergic system, specifically as an antagonist of muscarinic acetylcholine receptors. researchgate.net However, its antimuscarinic action is considerably weaker than that of other antiparkinsonian drugs like biperiden (B1667296). researchgate.net

| Parameter | Value | Assay/Measurement | Reference |

|---|---|---|---|

| pA2 | ~6.9 | Facilitation of evoked acetylcholine release (antimuscarinic property) | nih.gov |

| IC50 | 1.1 μM | Inhibition of [3H]3-quinuclidinol benzilate binding | researchgate.net |

Noradrenergic and Serotonergic System Modulation

The pharmacological profile of budipine includes a weak interaction with the noradrenergic system. nih.gov Research indicates a mild stimulatory effect on the release of noradrenaline (norepinephrine). nih.gov However, studies using rabbit brain cortex slices found that while budipine enhanced the basal outflow of a radiolabeled noradrenaline marker, this outflow consisted mainly of noradrenaline metabolites, even when reuptake was blocked. nih.gov This suggests a more complex interaction than a direct release-stimulating effect. Other early investigations concluded that there was no clear, detectable influence on noradrenergic neurons, either centrally or peripherally. nih.gov The contribution of this weak stimulation of noradrenaline release to budipine's primary therapeutic effects remains to be fully elucidated. nih.gov

Histaminergic System Interactions

Budipine is known to act as a blocker of histamine (B1213489) H1 receptors. nih.gov This interaction with the histaminergic system is another facet of its complex pharmacological profile, although its significance for the drug's primary therapeutic action in Parkinson's disease remains to be fully elucidated. researchgate.netnih.gov The blockade of central histamine H1 receptors by various antagonists is generally associated with sedative effects and impairment of cognitive and sensorimotor performance. nih.gov Research into centrally active antihistamines has shown that H1 receptor blockade primarily affects sensory information processing rather than motoric functions. nih.gov

Other Identified Receptor Binding Profiles

Budipine has been identified as a ligand for sigma-1 (σ1) receptors in the brain. researchgate.netnih.gov Sigma-1 receptors are unique intracellular proteins, particularly abundant in the endoplasmic reticulum, that modulate a variety of cellular functions, including intracellular calcium signaling and the activity of several neurotransmitter systems. nih.gov While a range of compounds, including dextrorotatory isomers of benzomorphans, act as ligands for σ1 receptors, the precise functional consequences of budipine's binding are still under investigation. nih.govnih.gov It has been noted that while many sigma receptor ligands exhibit anti-prion activity, this effect may be independent of their binding to sigma-1 or sigma-2 receptors. biorxiv.org The affinity of budipine for the sigma-1 receptor has been a subject of study, contributing to the understanding of its broad receptor binding profile. researchgate.net

Preclinical Systems Neuropharmacology and Neurobiological Mechanisms

In Vitro and Ex Vivo Cellular Investigations

Cellular-level investigations have been crucial in mapping the neuropharmacological footprint of budipine (B1215406) hydrochloride. These studies utilize isolated cells, cell lines, and brain tissue preparations to examine the direct effects of the compound on neuronal components.

Radioligand binding assays have been employed to determine the affinity of budipine hydrochloride for various neurotransmitter receptors. These studies reveal a notable interaction with muscarinic and N-methyl-D-aspartate (NMDA) receptor systems. Specifically, budipine hydrochloride demonstrates a significant ability to inhibit the binding of specific radioligands to these receptors, indicating its antagonistic properties.

In competitive binding assays, budipine hydrochloride was found to inhibit the binding of [3H]3-quinuclidinol benzilate to muscarinic receptors and thienylcyclohexylpiperidyl-3,4-3H ([3H]TCP) to the NMDA receptor complex. nih.gov The half-maximal inhibitory concentrations (IC50) from these assays quantify the compound's affinity for these sites. nih.gov The data indicates a more potent interaction with muscarinic receptors compared to the NMDA receptor binding site. nih.gov

| Receptor Target | Radioligand | IC50 Value (μM) |

|---|---|---|

| Muscarinic Receptor | [3H]3-quinuclidinol benzilate | 1.1 |

| NMDA Receptor (PCP site) | [3H]TCP | 36 |

The modulatory effects of budipine hydrochloride on ion channels have been characterized using patch-clamp electrophysiology on cultured neurons from various brain regions, including the striatum, hippocampus, and cortex. nih.gov These studies confirm that budipine hydrochloride acts as a low-affinity antagonist at the NMDA receptor ion channel.

The compound was shown to block inward currents induced by NMDA in a concentration-dependent manner. nih.gov The antagonism is characterized by open-channel blocking kinetics, with a discernible association rate (κ_on) and a rapid, concentration-independent dissociation rate (κ_off). nih.gov This kinetic profile suggests a transient interaction within the ion channel pore. nih.gov A portion of the blocking effect was also found to be mediated at a voltage-independent site, accessible even without agonist presence. nih.gov

| Parameter | Value | Neuronal Preparation |

|---|---|---|

| IC50 (NMDA-induced current antagonism) | 59.4 ± 10.7 μM | Cultured Striatal Neurons |

| Association Rate (κ_on) | 0.71 x 10⁴ M⁻¹s⁻¹ | Cultured Hippocampal Neurons |

| Dissociation Rate (κ_off) | 0.63 s⁻¹ | Cultured Hippocampal Neurons |

| Apparent Kd (from kinetics) | 88.7 μM | Cultured Hippocampal Neurons |

Studies using brain slice preparations from the rabbit caudate nucleus and cortex have provided insights into how budipine hydrochloride modulates the release of key neurotransmitters. The findings suggest a complex mechanism of action involving indirect dopaminomimetic and anticholinergic properties. nih.gov

Budipine hydrochloride was observed to inhibit the electrically evoked release of dopamine (B1211576) (DA) while simultaneously increasing the spontaneous, basal outflow of [3H] from slices preincubated with [3H]DA. nih.gov In contrast, its effect on the evoked release of acetylcholine (B1216132) (ACh) pointed towards antimuscarinic activity. In the presence of the acetylcholinesterase inhibitor physostigmine, budipine facilitated the evoked release of ACh, yielding a pA2 value of approximately 6.9. nih.gov Furthermore, the compound was found to reduce the evoked overflow of GABA. nih.gov

| Neurotransmitter | Effect on Evoked Release | Effect on Spontaneous Release | Additional Findings |

|---|---|---|---|

| Dopamine (DA) | Inhibition | Increase | Weakly affects [3H]DA reuptake (IC50 = 11 μM) |

| Acetylcholine (ACh) | Facilitation (in presence of physostigmine) | Largely unaffected | Antimuscarinic pA2 value of ~6.9 |

| GABA | Reduction | Not specified | - |

| Noradrenaline (NA) | Not specified | Increase | Outflow consisted mainly of NA metabolites |

Investigations into the neuroprotective potential of budipine hydrochloride have revealed significant antiapoptotic effects in neuronal cell models. Apoptosis, or programmed cell death, is a critical process in the neuronal loss associated with neurodegenerative diseases.

In studies using the SH-SY5Y human neuroblastoma cell line, budipine hydrochloride demonstrated a capacity to protect against apoptosis induced by the chemotherapeutic agent cisplatin. nih.govlih.luuni.lu At nanomolar concentrations (10⁻⁹ to 10⁻⁷ mol/l), the compound significantly decreased the extent of apoptotic cell death after 50 and 74 hours of exposure. nih.govlih.luuni.lu These results suggest that budipine hydrochloride can interfere with cellular pathways that lead to programmed cell death, thereby promoting neuronal survival. nih.gov

A key aspect of budipine hydrochloride's antiapoptotic mechanism appears to be its ability to modulate the inflammatory environment. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) can create a proapoptotic environment that contributes to neuronal degeneration. nih.govlih.lu

Using peripheral blood mononuclear cells (PBMCs), researchers found that budipine hydrochloride, at concentrations of 10⁻⁹, 10⁻⁸, and 10⁻⁷ mol/l, significantly reduced the release of both TNF-alpha and IL-6. nih.govlih.luuni.lu This anti-inflammatory action may contribute to the observed antiapoptotic effects by reducing the cytotoxic and pro-inflammatory signaling that can trigger neuronal cell death. nih.gov

Investigation of Antiapoptotic Mechanisms in Neuronal Cell Lines

In Vivo Animal Model Studies

In vivo studies in animal models of Parkinson's disease have been conducted to understand how the cellular mechanisms of budipine hydrochloride translate to a whole-organism system. These studies have largely focused on its functional effects on the dopaminergic and NMDA systems.

In the 6-hydroxydopamine (6-OHDA) rotational model in rats, a standard for assessing dopaminergic activity, budipine hydrochloride (0.78-12.5 mg/kg i.p.) did not induce ipsilateral or contralateral rotations. nih.gov This finding suggests a lack of direct or indirect dopaminergic agonist activity in vivo. nih.gov This is further supported by in vivo microdialysis experiments where budipine did not facilitate the release of striatal dopamine. nih.gov

However, studies confirmed the compound's NMDA antagonistic properties in vivo. Budipine hydrochloride was shown to increase the threshold for seizures induced by NMDA in mice, with an ED50 of 10.2 mg/kg. nih.gov Additionally, in 6-OHDA-lesioned rats, budipine hydrochloride enhanced the contralateral rotations induced by the dopamine agonist apomorphine, an effect consistent with NMDA receptor antagonism. nih.gov These results suggest that the primary in vivo actions of budipine hydrochloride are related to its blockade of muscarinic and NMDA receptors rather than direct facilitation of the dopamine system. nih.gov

Characterization in Models of Experimentally Induced Neurological Dysfunction

Budipine hydrochloride has been identified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with a moderate affinity. In preclinical murine models, budipine selectively increases the threshold for seizures induced by NMDA. nih.govnih.gov This antagonistic action at the NMDA receptor is considered to be at least partially responsible for its neuropharmacological effects. nih.gov

In receptor binding assays, budipine demonstrated the ability to displace thienylcyclohexylpiperidyl-3,4-[3H]-(n) ([³H]-TCP), a radioligand that binds within the ion channel of the NMDA receptor, with a half-maximal inhibitory concentration (IC50) of 36 µM. nih.govnih.gov Functional in vivo studies in mice have further quantified this effect, showing that budipine administration increases the seizure threshold with a median effective dose (ED50) of 10.2 mg/kg. nih.govnih.gov For comparison, the potent NMDA receptor antagonist CPP (3-[(+/-)-2-carboxypiperazine-4-yl]-propyl-1-phosphonic acid) was effective with an ED50 of 4.4 mg/kg in the same model, while the antimuscarinic drug biperiden (B1667296) was ineffective. nih.govnih.gov

Table 1: NMDA Antagonistic Activity of Budipine Hydrochloride

| Parameter | Value | Model System |

|---|---|---|

| Receptor Binding Affinity (IC50) | 36 µM | Displacement of [³H]-TCP in receptor binding assay |

| Anticonvulsant Potency (ED50) | 10.2 mg/kg | NMDA-induced seizure threshold in mice |

The 6-hydroxydopamine (6-OHDA) rodent model is a widely used paradigm to simulate the dopaminergic neurodegeneration characteristic of Parkinson's disease. In studies utilizing this model, budipine hydrochloride does not exhibit direct or indirect dopaminergic agonist activity on its own. Administration of budipine (in a dose range of 0.78-12.5 mg/kg, i.p.) to 6-OHDA lesioned rats did not induce either ipsilateral or contralateral rotations, a key indicator of dopamine receptor stimulation in this model. nih.govnih.gov Furthermore, in vivo brain microdialysis studies confirmed that budipine did not facilitate the release of striatal dopamine. nih.govnih.gov

However, budipine was found to modulate the effects of other dopaminergic agents. In 6-OHDA-lesioned rats, budipine (at doses of 3.13-12.5 mg/kg) significantly increased the number of contralateral rotations induced by the dopamine agonist apomorphine. nih.govnih.gov This potentiation of a dopamine agonist's effect, in the absence of direct dopaminergic action, suggests that budipine's mechanism in this model is likely related to its other neuropharmacological properties, such as NMDA receptor antagonism. nih.gov

Table 2: Effects of Budipine Hydrochloride in 6-OHDA Lesioned Rats

| Experimental Condition | Budipine Dose Range | Observed Effect |

|---|---|---|

| Budipine alone | 0.78-12.5 mg/kg i.p. | No induction of ipsilateral or contralateral rotations |

| Budipine in combination with Apomorphine | 3.13-12.5 mg/kg | Increased number of apomorphine-induced contralateral rotations |

Reserpine (B192253) administration in animals provides a model of monoamine depletion, inducing a state that mimics certain parkinsonian symptoms. Reserpine acts by irreversibly blocking the vesicular monoamine transporter (VMAT), leading to the depletion of neurotransmitters such as dopamine, norepinephrine, and serotonin (B10506) from neuronal storage vesicles. documentsdelivered.com In animal models treated with reserpine, budipine hydrochloride has been shown to counteract this depletion. Experimental studies in rats demonstrated that budipine increased the brain content of norepinephrine, serotonin, dopamine, and histamine (B1213489) following reserpine-induced depletion. This finding suggests that budipine may influence monoamine synthesis, release, or metabolism, thereby restoring neurotransmitter levels in a depleted state.

Preclinical studies have demonstrated that budipine hydrochloride possesses strong antagonistic effects against tremor and catalepsy induced by a variety of pharmacological agents. In animal experiments, budipine effectively antagonized tremor induced by tremorine. nih.gov Furthermore, it demonstrated potent anticataleptic properties, counteracting the cataleptic states elicited by the dopamine D2 receptor antagonist haloperidol, as well as by the monoamine-depleting agents reserpine and tetrabenazine. nih.gov These findings highlight a broad spectrum of activity against motor deficits arising from cholinergic overactivity or dopaminergic hypofunction.

Blood-Brain Barrier (BBB) Transport Dynamics

The transport of budipine hydrochloride across the blood-brain barrier (BBB) is significantly influenced by the efflux transporter P-glycoprotein (P-gp), a product of the ABCB1 gene. nih.gov P-gp is a key component of the BBB, actively exporting a wide range of substrates from the brain back into the circulation, thereby limiting their central nervous system penetration. nih.gov

Studies using P-gp deficient mouse models have confirmed that budipine is a substrate for this transporter. In abcb1ab(-/-) double knock-out mice, which lack functional P-gp, the concentration of budipine in the brain was found to be 3.1 times higher than in wild-type control mice following continuous administration. nih.gov This demonstrates that P-gp actively exports budipine out of the brain, and its inhibition or absence leads to a significant increase in the compound's central nervous system concentration. nih.gov

Table 3: Impact of P-glycoprotein on Budipine Brain Concentration

| Genotype | P-gp Function | Relative Brain Concentration of Budipine |

|---|---|---|

| Wild-Type | Present | 1x (Baseline) |

| abcb1ab(-/-) Knock-out | Absent | 3.1x Higher than Wild-Type |

Active Efflux Mechanisms and Brain Accumulation in Genetically Modified Models (e.g., abcb1ab(-/-) mice)

The concentration of Budipine hydrochloride that reaches the central nervous system is significantly modulated by the activity of P-glycoprotein (P-gp), an active efflux transporter encoded by the ABCB1 gene. nih.gov P-gp is a critical component of the blood-brain barrier, functioning to extrude a wide variety of xenobiotics from the brain back into the systemic circulation. nih.gov Preclinical research utilizing genetically modified animal models has been instrumental in elucidating the role of this transporter in the neuropharmacokinetics of Budipine hydrochloride.

In a study designed to investigate the interaction between Budipine hydrochloride and P-gp, abcb1ab(-/-) double knockout mice, which lack functional P-glycoprotein, were compared to wild-type control mice. nih.gov Both groups of animals received a continuous infusion of Budipine hydrochloride over an 11-day period. Subsequent analysis of tissue concentrations revealed a profound difference in brain accumulation of the compound between the two genotypes. The concentration of Budipine hydrochloride in the brains of the abcb1ab(-/-) knockout mice was found to be 3.1 times higher than that in the wild-type mice. nih.gov This finding robustly demonstrates that Budipine hydrochloride is a substrate for P-glycoprotein and that this transporter actively limits its penetration into and accumulation within the brain. nih.gov

| Genotype | Relative Brain Concentration |

|---|---|

| Wild-Type | 1x |

| abcb1ab(-/-) | 3.1x |

In Vivo Neurotransmitter Release Monitoring via Microdialysis

In vivo microdialysis is a technique that allows for the sampling and measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals. Studies employing this methodology have provided insights into the neurochemical effects of Budipine hydrochloride, particularly concerning the dopaminergic and serotonergic systems.

Research has shown that systemic administration of Budipine hydrochloride can influence dopamine release in the nigrostriatal pathway. One study found that Budipine hydrochloride administered alone induced a small but statistically significant increase in the basal efflux of dopamine in the substantia nigra, though a similar effect was not observed in the striatum. The same study reported no significant alterations in the spontaneous output of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in either brain region.

A key finding from microdialysis studies is the potentiation of L-DOPA-induced dopamine release by Budipine hydrochloride. When administered prior to a threshold dose of L-DOPA, Budipine hydrochloride significantly accentuated the release of newly synthesized dopamine in both the substantia nigra and the striatum. This potentiation was also observed for DOPAC. These findings suggest that a component of Budipine hydrochloride's therapeutic effect in Parkinson's disease may be related to its ability to enhance the efficacy of L-DOPA.

However, there is some conflicting evidence regarding the direct effects of Budipine hydrochloride on dopamine release. Another in vivo microdialysis study concluded that Budipine hydrochloride did not facilitate striatal dopamine release, suggesting it does not possess direct or indirect dopaminergic activity in that context. nih.gov

With respect to the serotonergic system, microdialysis studies have shown that Budipine hydrochloride does not affect the spontaneous release of serotonin (5-HT) or its metabolite 5-hydroxyindoleacetic acid (5-HIAA). However, it was observed to delay the L-DOPA-induced release of 5-HT in both the nigra and striatum.

Currently, there is a lack of available in vivo microdialysis data specifically examining the effects of Budipine hydrochloride on the release of the excitatory and inhibitory neurotransmitters glutamate (B1630785) and gamma-aminobutyric acid (GABA).

Modulation of Spinal Reflexes (Polysynaptic vs. Monosynaptic)

The effects of Budipine hydrochloride on spinal cord excitability have been investigated by examining its influence on distinct reflex pathways. These studies differentiate between simple, direct monosynaptic reflexes and more complex, multisynaptic polysynaptic reflexes. The findings indicate a selective action of Budipine hydrochloride on these circuits, which is consistent with its known pharmacological properties as an N-methyl-D-aspartate (NMDA) receptor antagonist. nih.gov

In preclinical models, Budipine hydrochloride has been shown to depress polysynaptic spinal reflexes. nih.gov This inhibitory effect on complex reflex pathways is a characteristic feature of NMDA receptor antagonists. In contrast, the compound had no consistent or significant effect on monosynaptic reflexes. nih.gov This differential modulation of spinal reflexes underscores a specific neuropharmacological action rather than a generalized depression of spinal cord activity. The selective suppression of polysynaptic pathways is attributed to the blockade of NMDA receptors, which play a crucial role in the transmission and integration of signals within these more complex neural circuits. nih.gov

| Reflex Type | Effect of Budipine Hydrochloride | Associated Mechanism |

|---|---|---|

| Polysynaptic | Depression | NMDA Receptor Antagonism |

| Monosynaptic | No Consistent Effect | - |

Academic Research Methodologies and Future Research Trajectories

Advanced Experimental Design in Preclinical Neuropharmacology

The preclinical evaluation of Budipine (B1215406) hydrochloride involves a range of experimental designs aimed at characterizing its neuropharmacological effects. Behavioral models in animals are fundamental to this process. For instance, the 6-hydroxydopamine (6-OHDA) rotational model in rats, a standard for assessing dopaminergic activity, has been utilized. nih.gov In this model, unilateral lesioning of dopaminergic neurons allows for the observation of rotational behavior in response to drugs. Studies have shown that Budipine did not induce ipsilateral or contralateral rotations, which suggests a lack of direct or indirect dopaminergic activity in that specific experimental context. nih.gov

Another key experimental design involves the use of pharmacologically induced states in rodents. The reserpine-treated rodent, an early model instrumental in demonstrating the efficacy of L-DOPA, serves as a valuable tool. nih.govresearchgate.net Such models can be used to investigate the non-dopaminergic mechanisms of compounds like Budipine. Furthermore, models designed to provoke specific neurological events, such as N-methyl-D-aspartate (NMDA)-induced seizures in mice, are employed to confirm specific mechanisms of action in vivo. nih.gov Budipine's effectiveness in increasing the seizure threshold in this model supports its role as an NMDA antagonist. nih.gov Locomotor activity is also assessed using methods like the open-field test to understand the compound's impact on general movement. frontiersin.orgnih.gov

Spectroscopic and Imaging Techniques for Compound Analysis in Biological Systems

While specific studies detailing the use of advanced imaging for Budipine hydrochloride are not prevalent in the reviewed literature, standard methodologies are available for such analysis. Non-invasive, in vivo imaging techniques are crucial for understanding the pharmacokinetics and pharmacodynamics of a compound within a living organism. mdpi.comnih.gov

Techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) could be employed to study Budipine hydrochloride. nih.gov This would involve radiolabeling the compound to visualize its biodistribution, accumulation in target organs like the brain, and engagement with specific receptors in real-time. nih.gov Magnetic Resonance Imaging (MRI) is another powerful, non-ionizing radiation-based tool that can assess physiological parameters such as fluid distribution and motility, which can be relevant for understanding a drug's behavior in the body. mdpi.com These imaging modalities offer the potential to bridge the gap between preclinical assays and clinical understanding by providing spatial and temporal information on the compound's journey and action within biological systems. nih.gov

Development of Novel In Vitro and Ex Vivo Assays for Receptor and Enzyme Characterization

The characterization of Budipine hydrochloride's interaction with specific molecular targets relies heavily on in vitro and ex vivo assays. Radioligand binding assays are a primary tool for determining the affinity of a compound for various receptors. nih.gov These assays have been instrumental in defining Budipine's profile, including its interactions with NMDA and muscarinic receptors. nih.gov For example, competitive binding experiments, which measure the displacement of a known radioligand, are used to calculate the IC50 value—a measure of a substance's potency in inhibiting a specific biological or biochemical function. nih.gov

Ex vivo techniques, such as brain microdialysis, allow for the measurement of neurotransmitter levels in specific brain regions of a living animal. nih.gov This method has been used to investigate Budipine's influence on striatal dopamine (B1211576) release. nih.gov The development of higher-throughput screening methods, such as assays performed in 96- or 384-well filter plates, allows for more rapid and cost-effective evaluation of compound libraries against various receptor targets. sigmaaldrich.com

| Target Receptor | Radioligand Used | IC50 (μM) | Reference |

|---|---|---|---|

| NMDA Receptor ([3H]TCP site) | [3H]TCP | 36 | nih.gov |

| Muscarinic Receptor | [3H]3-quinuclidinol benzilate | 1.1 | nih.gov |

Application of Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods are increasingly used to predict and analyze the interactions between small molecules and their protein targets. Molecular docking, a key computational technique, has been applied to Budipine to explore its potential binding to novel targets. A recent study investigated the repurposing of Budipine for hypertensive disease by docking it to several potential protein targets. researchgate.net The results highlighted a strong binding affinity with the OPRK1 target. researchgate.net

Molecular dynamics (MD) simulations serve as a powerful supplementary tool to refine docking poses and assess the stability of the ligand-receptor complex over time. nih.govnih.gov These simulations provide insights into the dynamic nature of the interaction, including the formation and breaking of hydrogen bonds and conformational changes in both the ligand and the protein. nih.gov By calculating binding free energy, these computational approaches can help prioritize drug candidates and guide the design of new chemical entities with improved affinity and specificity. nih.gov

| Protein Target | PDB ID | Binding Energy (Kcal/mol) | Reference |

|---|---|---|---|

| OPRK1 | 6b73 | -7.8 | researchgate.net |

Design and Validation of Advanced Animal Models to Elucidate Specific Neurobiological Pathways

To understand how Budipine hydrochloride affects specific neurobiological pathways, researchers use validated animal models that replicate certain aspects of human diseases. The 6-OHDA rat model is a cornerstone of Parkinson's disease research, creating a state of dopamine depletion that allows for the study of motor symptoms and the effects of potential therapies on the dopaminergic system. nih.govnih.gov The lack of rotational behavior induced by Budipine in this model provides specific information about its mechanism relative to the nigrostriatal dopamine pathway. nih.gov

The reserpine-induced rodent model offers another platform to study parkinsonian symptoms. nih.govfrontiersin.org By depleting monoamines, this model can be used to assess a compound's ability to alleviate motor deficits through various mechanisms. Furthermore, animal models are designed to probe specific neurotransmitter systems. For example, using mice in an NMDA-induced seizure model helps to validate a compound's in vivo NMDA receptor antagonistic activity, a key component of Budipine's pharmacological profile. nih.gov These models are crucial for linking a drug's molecular actions to its effects on complex physiological and behavioral outcomes.

Exploration of Polypharmacology and Network Pharmacology Concepts for Multifactorial Therapeutic Effects

The therapeutic effects of Budipine hydrochloride are understood to arise from its interaction with multiple targets, a concept known as polypharmacology. nih.govdrugbank.com Research has identified several major components of its mechanism of action, including indirect dopaminergic effects, uncompetitive antagonism at the NMDA receptor, antimuscarinic action, and inhibition of striatal GABA release. nih.govdrugbank.com This multifactorial profile suggests that Budipine may correct imbalances in several neurotransmitter systems implicated in Parkinson's disease. nih.gov

The field of network pharmacology provides a systems-level approach to understanding such complex drug actions, shifting the paradigm from a "one-target, one-drug" model to a "network-target" perspective. researchgate.net A study employing network pharmacology and molecular docking has explored the potential to repurpose Budipine for hypertension, identifying a network of potential new targets. researchgate.net This approach is powerful for analyzing how a single compound can modulate a complex disease network, offering a more holistic understanding of its therapeutic potential.

| Target Class | Specific Target/Mechanism | Effect | Reference |

|---|---|---|---|

| Dopaminergic System | MAO-B Inhibition, Dopamine Release/Reuptake | Indirect Agonism | nih.govdrugbank.com |

| Glutamatergic System | NMDA Receptor (PCP site) | Uncompetitive Antagonism | nih.govdrugbank.com |

| Cholinergic System | Muscarinic Receptors (m1-m5) | Antagonism | nih.govdrugbank.com |

| GABAergic System | Striatal GABA Release | Inhibition | nih.govdrugbank.com |

| Other/Potential | Sigma-1 Receptors | Binding | nih.govdrugbank.com |

| Histamine (B1213489) H1 Receptors | Blockade | nih.govdrugbank.com | |

| Opioid Receptors | OPRK1, OPRD1, OPRM1 | Potential Binding (Repurposing) | researchgate.net |

Identification and Investigation of Unresolved Mechanisms of Action

Despite extensive research, the mechanism of action for Budipine hydrochloride is not fully characterized, and several aspects remain unresolved, presenting clear trajectories for future research. wikipedia.org There is conflicting evidence regarding its effects on the dopaminergic system. While some studies indicate it facilitates dopamine release and inhibits MAO-B, an in vivo microdialysis experiment did not observe facilitation of striatal dopamine release. nih.govnih.govdrugbank.com

Furthermore, the therapeutic relevance of several of its other observed pharmacological activities is not yet clear. nih.govdrugbank.com These unresolved mechanisms include:

Weak stimulation of noradrenaline and serotonin (B10506) release.

Binding to sigma-1 receptors.

Blockade of histamine H1 receptors.

Contribution to Fundamental Neurophysiological Understanding

The study of Budipine hydrochloride has significantly contributed to the fundamental understanding of neurophysiology, particularly in the context of neurodegenerative disorders like Parkinson's disease. Its complex pharmacological profile, engaging multiple neurotransmitter systems, has provided valuable insights into the intricate interplay of these systems in both normal and pathological brain function.

Research into Budipine hydrochloride has been instrumental in elucidating the multifaceted nature of neurochemical imbalances in Parkinson's disease, moving beyond a purely dopaminergic model. The compound's diverse mechanisms of action have been unraveled through a variety of academic research methodologies.

Methodologies Employed in the Study of Budipine hydrochloride:

Receptor-Binding Assays: These in vitro studies have been crucial in determining the affinity of Budipine hydrochloride for various receptor subtypes. Radioligand binding studies, for instance, have been used to quantify its interaction with NMDA and muscarinic receptors. nih.gov

In Vivo Microdialysis: This technique has allowed for the real-time measurement of neurotransmitter levels in the brains of living animals, providing direct evidence of Budipine hydrochloride's influence on dopamine release. nih.gov

Animal Models of Parkinson's Disease: The 6-hydroxydopamine (6-OHDA) rotational model in rats has been a key in vivo model to assess the functional effects of Budipine hydrochloride on motor behavior and its interaction with the dopaminergic system. nih.gov

Electrophysiological Studies: While not extensively detailed in the provided search results, electrophysiological techniques are a standard method for studying the effects of compounds on neuronal excitability and synaptic transmission, and would likely have been used to investigate the functional consequences of Budipine's NMDA receptor antagonism.

Enzyme Activity Assays: These assays have been employed to investigate the effect of Budipine hydrochloride on enzymes involved in neurotransmitter metabolism, such as monoamine oxidase B (MAO-B) and aromatic L-amino acid decarboxylase. nih.govnih.gov

The findings from these methodologies have painted a picture of Budipine hydrochloride as a molecule with a polyvalent spectrum of action. nih.gov

Detailed Research Findings:

Budipine hydrochloride's contribution to neurophysiological understanding stems from its distinct effects on several key neurotransmitter systems:

Glutamatergic System: Budipine hydrochloride is characterized as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. nih.gov This action is thought to counteract the increased excitatory glutamatergic activity observed in Parkinson's disease. nih.gov Research has shown that its anti-NMDA action is more prominent than that of the anticholinergic drug, biperiden (B1667296). nih.gov This finding has underscored the importance of the glutamatergic system as a therapeutic target in Parkinson's disease.

Dopaminergic System: The compound exerts an indirect dopaminergic effect through multiple mechanisms. It has been shown to facilitate the release of dopamine, inhibit its reuptake, and inhibit the activity of monoamine oxidase type B (MAO-B), an enzyme that metabolizes dopamine. nih.gov Furthermore, studies have demonstrated that Budipine hydrochloride can stimulate the activity of aromatic L-amino acid decarboxylase, an enzyme crucial for the synthesis of dopamine. nih.govnih.gov In reserpine-treated rats, Budipine was found to increase the brain content of dopamine. nih.gov

Cholinergic System: Budipine hydrochloride exhibits antimuscarinic properties, although its action is significantly weaker than that of the classic anticholinergic drug, biperiden. nih.gov Functional and binding studies have verified this activity at native muscarinic M1-M3 and human recombinant m1-m5 receptor subtypes. nih.gov This dual action on both glutamatergic and cholinergic systems has provided a deeper understanding of the neurochemical imbalances underlying symptoms like tremor in Parkinson's disease.

GABAergic System: Research suggests that Budipine hydrochloride can inhibit the release of striatal gamma-aminobutyric acid (GABA). nih.gov This action may be beneficial in suppressing the increased striatal GABAergic output activity that is a feature of the pathophysiology of Parkinson's disease. nih.gov

The following interactive data tables summarize some of the key research findings on the neurophysiological effects of Budipine hydrochloride.

| Receptor/Transporter/Enzyme | Budipine hydrochloride's Effect | Research Finding |

| NMDA Receptor | Uncompetitive Antagonist | IC50 of 36 µM for inhibiting [3H]TCP binding. nih.gov |

| Muscarinic Receptors | Antagonist | IC50 of 1.1 µM for inhibiting [3H]3-quinuclidinol benzilate-binding; up to 125-fold weaker than biperiden. nih.govnih.gov |

| Dopamine Release | Facilitation | Co-administration with L-DOPA significantly enhanced dopamine release in the substantia nigra of rats. nih.gov |

| Monoamine Oxidase B (MAO-B) | Inhibition | Contributes to the indirect dopaminergic effect of the compound. nih.gov |

| Aromatic L-amino acid decarboxylase | Stimulation | Pre-treatment with Budipine significantly raised the activity of this enzyme in the striata and nigras of rats. nih.gov |

| GABA Release | Inhibition | May suppress increased striatal GABAergic output. nih.gov |

| In Vivo Model | Effect of Budipine hydrochloride | Key Observation |

| 6-hydroxydopamine (6-OHDA) lesioned rats | Increased contralateral rotations induced by apomorphine | Suggests a non-dopaminergic mechanism of action. nih.gov |

| NMDA-induced seizures in mice | Increased seizure threshold | ED50 of 10.2 mg/kg, demonstrating in vivo NMDA receptor antagonism. nih.gov |

| Reserpine-treated rats | Increased brain content of norepinephrine, serotonin, dopamine, and histamine | Highlights a broad effect on multiple neurotransmitter systems. nih.gov |

Future Research Trajectories

Key future research directions include:

Elucidating the Complete Mechanism of Action: The contribution of some of Budipine hydrochloride's other observed effects, such as the weak stimulation of noradrenaline and serotonin release and its binding to sigma1 receptors, remains unclear. nih.gov Further studies are needed to clarify the significance of these interactions and how they fit into the broader neurophysiological effects of the compound.

Investigating Neuroprotective Potential: Budipine hydrochloride's NMDA receptor antagonistic properties suggest a potential to reduce excitotoxicity, a process implicated in neuronal cell death in neurodegenerative diseases. patsnap.com Future research should explore whether long-term administration of Budipine hydrochloride can slow the progression of neurodegeneration in animal models of Parkinson's disease. Studies have shown that Budipine reduced MPP+ toxicity in the nigrostriatal system of mice, providing a basis for further investigation into its neuroprotective effects. nih.gov

Exploring Synergistic Effects: Clinical observations suggest that Budipine hydrochloride provides additional therapeutic benefits when administered with optimal dopaminergic therapies. nih.gov Future preclinical and clinical studies could systematically investigate the synergistic effects of Budipine hydrochloride with other antiparkinsonian drugs, potentially leading to more effective combination therapies with improved symptom control.

Comparative Mechanistic Studies: While some comparisons have been made with drugs like biperiden and amantadine (B194251), more detailed comparative studies with other antiparkinsonian agents could further illuminate the unique neurophysiological contributions of Budipine hydrochloride. nih.gov This could help in identifying patient subpopulations that are most likely to benefit from its specific pharmacological profile.

By pursuing these research trajectories, the scientific community can build upon the foundational knowledge provided by the study of Budipine hydrochloride to further unravel the complexities of neurodegenerative diseases and develop more effective therapeutic strategies.

Q & A

Q. What are the key considerations for synthesizing and characterizing Budipine hydrochloride in preclinical studies?

Methodological Answer: Synthesis protocols must adhere to USP guidelines for related compounds, including purity thresholds (e.g., ≥98% by HPLC) and resolution criteria for isomers/impurities (R ≥1.5) . Characterization should include:

- Structural validation : NMR, FT-IR, and mass spectrometry to confirm molecular identity.

- Purity assessment : Use HPLC with UV detection (λ = 254 nm) and validated retention times .

- Stability testing : Accelerated degradation studies under varying pH, temperature, and humidity to identify degradation products .

Q. How can researchers design robust analytical methods for quantifying Budipine hydrochloride in biological matrices?

Methodological Answer: Adopt an Analytical Quality by Design (AQbD) framework :

Critical Quality Attributes (CQAs) : Select parameters like linearity (R² ≥0.995), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (90–110%).

Method optimization : Use response surface methodology (RSM) to test mobile phase composition and column temperature.

Validation : Follow ICH Q2(R1) guidelines for specificity, precision (RSD ≤5%), and robustness against matrix effects (e.g., plasma proteins) .

Q. Table 1: Comparison of Analytical Techniques

| Technique | Sensitivity (LOQ) | Throughput | Applicability |

|---|---|---|---|

| HPLC-UV | 0.1 µg/mL | Moderate | Plasma, tissue homogenates |

| LC-MS/MS | 0.01 µg/mL | High | Low-abundance samples |

| Spectrophotometry | 1.0 µg/mL | Low | Bulk formulations |

Advanced Research Questions

Q. What methodological strategies resolve contradictory findings in Budipine hydrochloride’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

Methodological Answer: Address contradictions through:

- Population PK modeling : Identify covariates (e.g., renal/hepatic impairment) causing inter-individual variability .

- Mechanistic PD studies : Use in vitro receptor binding assays (e.g., NMDA antagonism) to correlate plasma concentrations with target engagement .

- Meta-analysis : Aggregate data from preclinical/clinical studies using PRISMA guidelines to assess bias and heterogeneity .

Q. How should researchers design experiments to investigate Budipine hydrochloride’s multimodal mechanism of action in neurodegenerative models?

Methodological Answer:

- Hypothesis-driven design : Test mechanisms sequentially (e.g., NMDA antagonism → dopamine modulation → neuroprotection) using conditional knockouts or receptor antagonists .

- Multiparametric endpoints : Combine behavioral assays (e.g., rotarod for motor function) with biomarkers (e.g., α-synuclein aggregation) .

- Control groups : Include positive controls (e.g., amantadine) and vehicle controls to isolate compound-specific effects .

Q. What frameworks are recommended for evaluating Budipine hydrochloride’s therapeutic potential in early-phase clinical trials?

Methodological Answer: Apply the FINER criteria for ethical and feasible trial design :

- Feasible : Ensure recruitment targets align with population prevalence (e.g., Parkinson’s disease patients).

- Novel : Compare Budipine to existing therapies (e.g., levodopa) using non-inferiority endpoints.

- Relevant : Align outcomes with regulatory requirements (e.g., MDS-UPDRS scores for Parkinson’s).

Q. Table 2: Key Parameters for Phase I Trials

| Parameter | Requirement |

|---|---|

| Dose escalation | 3+3 design with MTD assessment |

| PK sampling | Sparse sampling over 24–48 hours |

| Safety monitoring | AE reporting per CTCAE v5.0 criteria |

Addressing Data Contradictions

Q. How can researchers critically assess conflicting reports on Budipine hydrochloride’s efficacy in animal models of Parkinson’s disease?

Methodological Answer:

- Replication studies : Reproduce experiments using identical strains (e.g., MPTP-treated mice) and dosing regimens .

- Bias evaluation : Use SYRCLE’s risk-of-bias tool to assess blinding, randomization, and outcome reporting .

- Mechanistic reconciliation : Cross-validate findings with in vitro models (e.g., dopaminergic neuron cultures) to isolate confounding variables .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in Budipine studies?

Methodological Answer:

- Emax model : Fit data to , where = Hill coefficient.

- Bootstrap resampling : Estimate confidence intervals for EC50 values .

- Bayesian hierarchical modeling : Account for inter-study variability in meta-analyses .

Ethical and Reporting Standards

Q. How should researchers report Budipine hydrochloride’s adverse effects in preclinical studies to align with ARRIVE guidelines?

Methodological Answer:

- Transparency : Disclose all AEs, including non-significant trends (e.g., transient hypotension).

- Data granularity : Provide raw data in supplementary files (e.g., Excel/CSV formats) .

- Conflict of interest : Declare funding sources and intellectual property ties .

Q. What are the best practices for publishing negative or inconclusive results in Budipine research?

Methodological Answer:

- Contextualize findings : Discuss methodological limitations (e.g., underpowered sample sizes) and propose follow-up studies .

- Pre-registration : Share protocols on platforms like ClinicalTrials.gov or OSF to reduce publication bias .

- Open access : Deposit datasets in repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.